

Application Notes: The Role of 4-Fluoro-3-methoxybenzaldehyde in Agrochemical Synthesis

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Compound of Interest

Compound Name: **4-Fluoro-3-methoxybenzaldehyde**

Cat. No.: **B144112**

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Introduction

4-Fluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile intermediate in the synthesis of complex organic molecules, including those with applications in the agrochemical industry.^[1] Its chemical structure, featuring a reactive aldehyde group, a fluorine atom, and a methoxy group, provides a unique combination of reaction sites and electronic properties that can be exploited for the construction of novel pesticides. The presence of the fluorine atom, in particular, is a common feature in modern agrochemicals, often contributing to enhanced metabolic stability and biological activity. While specific, publicly documented examples of its direct use in the synthesis of commercialized agrochemicals are not readily available, its structural motifs are present in various patented compounds, suggesting its role as a key building block in the development of new active ingredients.

This document outlines a hypothetical application of **4-Fluoro-3-methoxybenzaldehyde** in the synthesis of a novel fungicidal agent, demonstrating its potential utility for researchers and scientists in the field of agrochemical development. The described protocols and pathways are based on established chemical principles and are intended to serve as a guide for the exploration of this compound's synthetic applications.

Hypothetical Application: Synthesis of a Novel Strobilurin-Type Fungicide

Strobilurin fungicides are a major class of agricultural chemicals that act by inhibiting mitochondrial respiration in fungi. A common structural feature of many strobilurins is a substituted aromatic ring linked to a β -methoxyacrylate toxophore. In this hypothetical application, **4-Fluoro-3-methoxybenzaldehyde** serves as the starting material for the synthesis of the aromatic core of a novel strobilurin analogue.

Data Presentation

The following table summarizes the hypothetical quantitative data for the multi-step synthesis of the target fungicide from **4-Fluoro-3-methoxybenzaldehyde**.

| Step | Starting Materials | | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|------|--------------------|---|--|---|--------------------------|-----------|----------|-----------|------------|
| | Reaction | Material | | | | | | | |
| 1 | Wittig Reaction | 4-Fluoro-3-methoxybenzaldehyde | Methyl 2-(4-fluoro-3-methoxyphenyl)acrylate | Methyl (triphenylphosphoranylidene)acetate | Toluene | 80 | 12 | 85 | >95 |
| 2 | Bromination | 2-(4-fluoro-3-methoxyphenyl)acrylate | Methyl 2-(2-bromo-4-fluoro-5-methoxyphenyl)acrylate | N-Bromo succinimide, AIBN | CCl4 | 77 | 4 | 70 | >95 |
| 3 | Suzuki Coupling | Methyl 2-(2-bromo-4-fluoro-5-methoxyphenyl)acrylate | Methyl 2-(4-pyridylboronic acid, Pd(PPh ₃) ₄ , K ₂ CO ₃) | Pyridine-3-nitric acid, Pd(PPh ₃) ₄ , K ₂ CO ₃ | Dioxane/H ₂ O | 100 | 8 | 75 | >98 |

Experimental Protocols

Step 1: Synthesis of Methyl 2-(4-fluoro-3-methoxyphenyl)acrylate (Wittig Reaction)

- To a stirred solution of **4-Fluoro-3-methoxybenzaldehyde** (1.0 eq) in dry toluene (10 volumes), add methyl (triphenylphosphoranylidene)acetate (1.1 eq).
- Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 2-(4-fluoro-3-methoxyphenyl)acrylate as a solid.

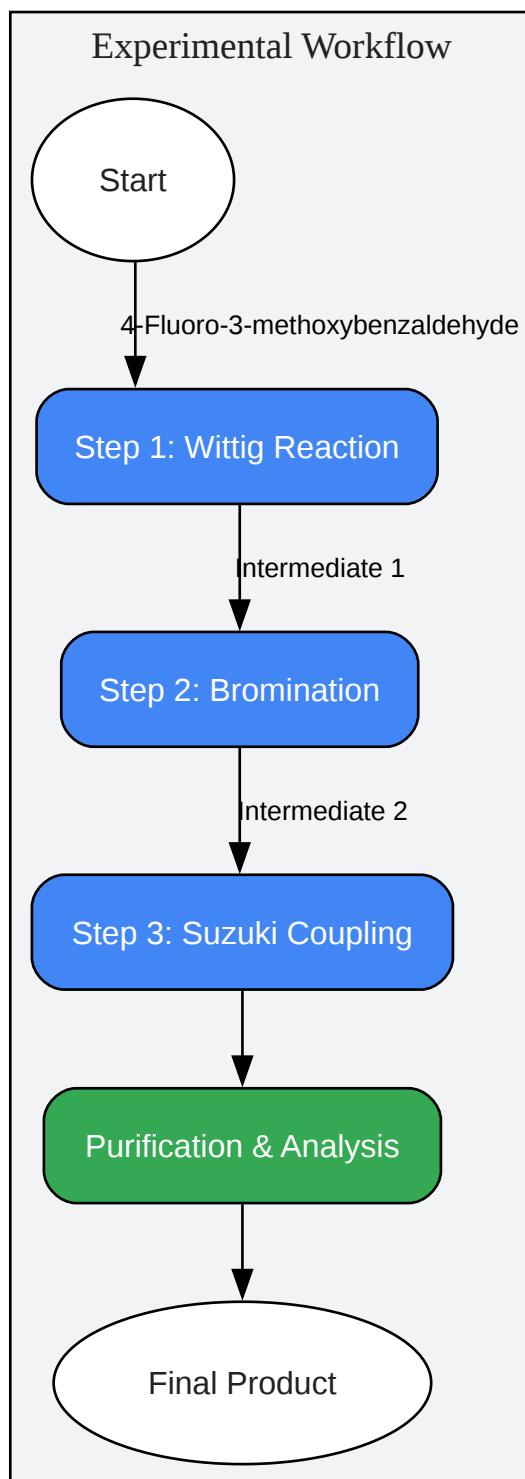
Step 2: Synthesis of Methyl 2-(2-bromo-4-fluoro-5-methoxyphenyl)acrylate (Bromination)

- Dissolve methyl 2-(4-fluoro-3-methoxyphenyl)acrylate (1.0 eq) in carbon tetrachloride (15 volumes).
- Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq).
- Reflux the mixture at 77°C for 4 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction to room temperature and filter off the succinimide byproduct.
- Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- The crude product can be used in the next step without further purification or can be purified by recrystallization.

Step 3: Synthesis of Methyl 2-(4-fluoro-5-methoxy-2-(pyridin-3-yl)phenyl)acrylate (Suzuki Coupling)

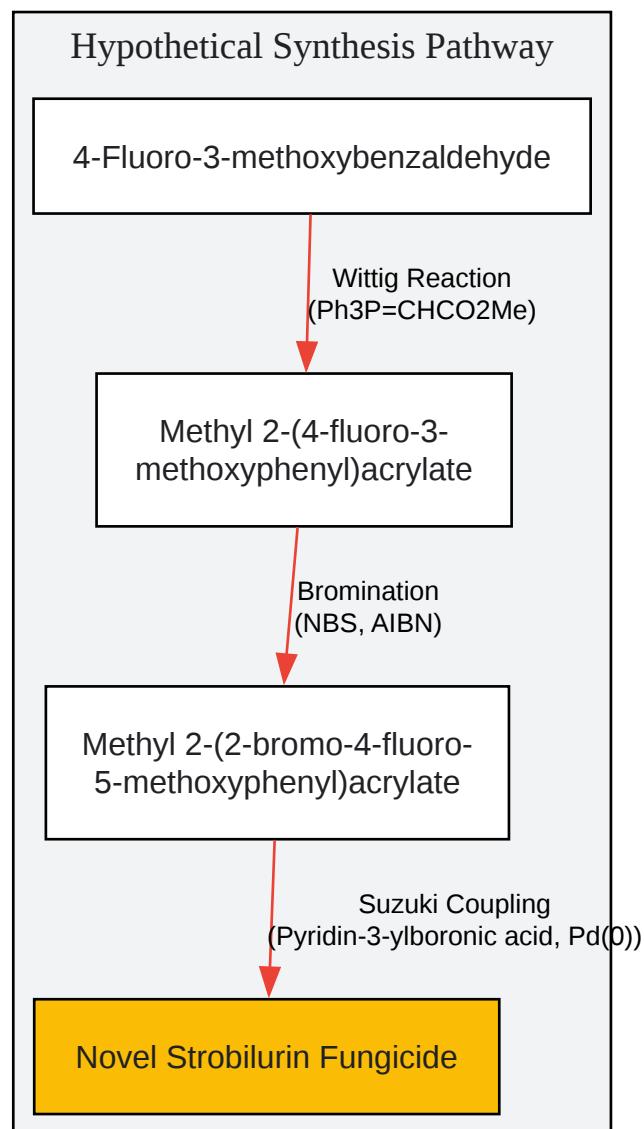
- In a reaction vessel, combine methyl 2-(2-bromo-4-fluoro-5-methoxyphenyl)acrylate (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add a mixture of dioxane and water (4:1, 10 volumes).
- Degas the mixture with nitrogen for 15 minutes.
- Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
- Heat the mixture to 100°C and stir for 8 hours.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture and dilute with ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the final product.

Visualizations



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Caption: A flowchart illustrating the key stages in the hypothetical synthesis of a novel fungicide.



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Caption: The chemical transformation sequence from the starting material to the final product.

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References

- 1. 4-Fluoro-3-Methoxybenzaldehyde CAS 128495-46-5 Chemical Intermediates [homesunshinepharma.com]
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